![molecular formula C11H18O4 B1253642 4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid](/img/structure/B1253642.png)
4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid
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Overview
Description
3-Furancarboxylic acid,tetrahydro-4-methyl-5-oxo-2-pentyl-, (2S,3S,4S)- is a natural product found in Macrophomina phaseolina with data available.
Scientific Research Applications
Pseudopeptide Foldamers
A novel 2-oxo-1,3-oxazolidine-4-carboxylic acid, serving as a conformationally restricted building block, has been designed for pseudopeptide foldamers construction. Detailed spectroscopic techniques and DFT computational modeling were employed to investigate the preferred three-dimensional structure of its homo-oligomers. These structures, characterized by a poly(L-Pro)n II-like helical conformation, are stabilized by intramolecular α-C−H···O=C hydrogen bonds, showing potential as robust templates for various applications when appropriately functionalized (Tomasini et al., 2003).
Microwave Assisted Synthesis for Antibacterial and Antifungal Activity
A microwave-assisted one-pot catalyst-free green synthesis method has been established for methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. This efficient synthesis pathway, utilizing varied benzaldehyde derivatives, has shown significant in vitro antimicrobial and antifungal activities against various strains, marking its relevance in the pharmaceutical field (Bhat, Shalla & Dongre, 2015).
Structural and Conformational Studies of Chromane Derivatives
Structural and conformational analyses have been conducted on chromane derivatives, specifically on 2-methyl-4-oxo-4H-chromene-3-carboxylic acid methyl and ethyl esters. The studies, involving IR, NMR spectroscopy, mass spectrometry, and X-ray analysis, have revealed detailed conformational behaviors and structures, contributing to the understanding of these compounds in various scientific contexts (Ciolkowski et al., 2009).
properties
Product Name |
4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h7-9H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
VRNXAQRALVPTGJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(C(C(=O)O1)C)C(=O)O |
Canonical SMILES |
CCCCCC1C(C(C(=O)O1)C)C(=O)O |
synonyms |
(-)-phaseolinic acid phaseolinic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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